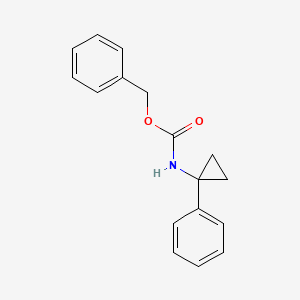

Benzyl (1-phenylcyclopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol . It is known for its unique structure, which includes a benzyl group, a phenylcyclopropyl group, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-phenylcyclopropyl)carbamate typically involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (1-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

Benzyl (1-phenylcyclopropyl)carbamate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of benzyl (1-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cycloalkylcarbamates: These compounds also exhibit cholinesterase inhibitory activity and are used in similar research applications.

Carbamic acid derivatives: These compounds share the carbamate functional group and are used as enzyme inhibitors and in organic synthesis.

Uniqueness

Benzyl (1-phenylcyclopropyl)carbamate is unique due to its specific combination of a benzyl group, a phenylcyclopropyl group, and a carbamate functional group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound in scientific research.

Activité Biologique

Benzyl (1-phenylcyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

This compound can be synthesized through various methods, including cyclopropanation reactions and carbamate formation. The compound features a cyclopropyl moiety attached to a phenyl group, which is known to influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of phenylcyclopropyl compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines, including prostate and leukemia cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Prostate Cancer | 5.2 | Inhibition of LSD1 activity |

| Related Compound A | Leukemia | 3.8 | Induction of apoptosis |

| Related Compound B | Colon Cancer | 4.5 | Cell cycle arrest |

The inhibition of lysine-specific demethylase 1 (LSD1) has been identified as a key mechanism through which these compounds exert their anticancer effects. LSD1 plays a crucial role in the regulation of gene expression associated with cancer progression, making it a target for therapeutic intervention .

Neuroprotective Activity

This compound has also been investigated for its neuroprotective properties. Research indicates that certain carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Effects of Carbamate Derivatives

The ability to inhibit AChE suggests potential applications in treating cognitive disorders by enhancing cholinergic signaling in the brain .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the phenyl and cyclopropane moieties can significantly alter the compound's potency and selectivity.

Key SAR Findings:

- Phenyl Substitution: Variations in substituents on the phenyl ring can enhance or diminish anticancer activity.

- Cyclopropane Modifications: Altering the cyclopropane structure impacts the compound's interaction with target enzymes like LSD1 and AChE.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

- Case Study on Prostate Cancer: In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in LNCaP prostate cancer cells, with subsequent analysis revealing increased levels of histone modifications indicative of LSD1 inhibition .

- Case Study on Neuroprotection: A study involving animal models of Alzheimer's disease showed that administration of carbamate derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .

Propriétés

IUPAC Name |

benzyl N-(1-phenylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIOJNFEBGVQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735301 |

Source

|

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324000-40-9 |

Source

|

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.